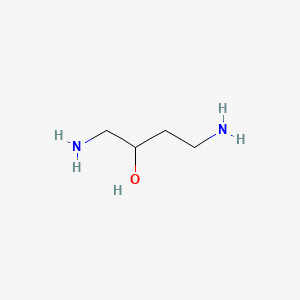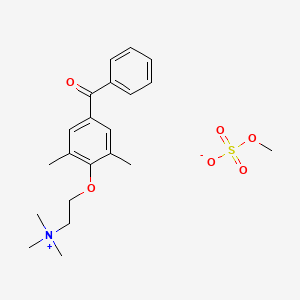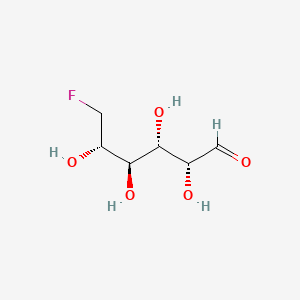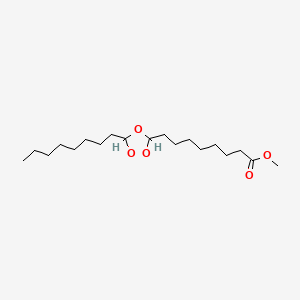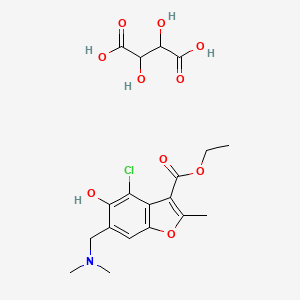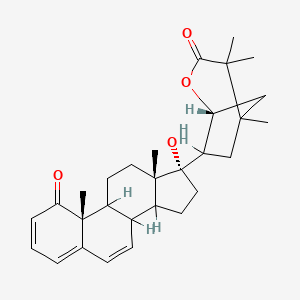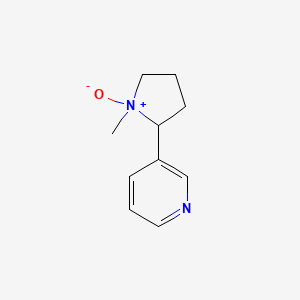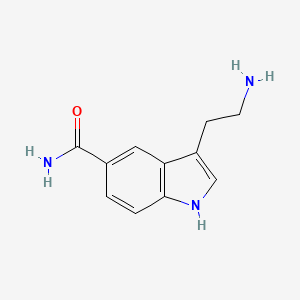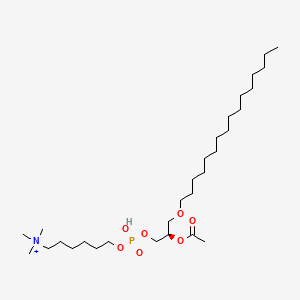
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 can be synthesized through a series of chemical reactions involving the esterification of hexadecanol with acetic anhydride, followed by phosphorylation and subsequent reaction with trimethylamine. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is studied for its role in modulating platelet-activating factor receptor activity.
Medicine: It has potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 exerts its effects by interacting with the platelet-activating factor receptor. It can induce platelet aggregation and macrophage production through both calcium-dependent and independent pathways. The compound’s molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 is unique compared to other similar compounds due to its partial agonist activity at the platelet-activating factor receptor. Similar compounds include:
Platelet-activating factor (PAF): A potent phospholipid activator and mediator of many leukocyte functions.
Y-24180: A specific PAF receptor antagonist.
CV6209: Another PAF receptor antagonist with distinct structural properties
Properties
Molecular Formula |
C30H63NO7P+ |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
6-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyhexyl-trimethylazanium |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/p+1/t30-/m1/s1 |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Synonyms |
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine CAS 99103-16-9 hexanolamine PAF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)
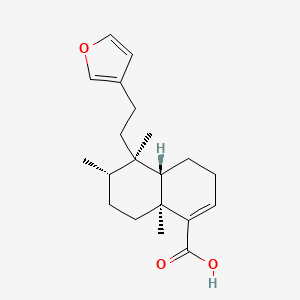
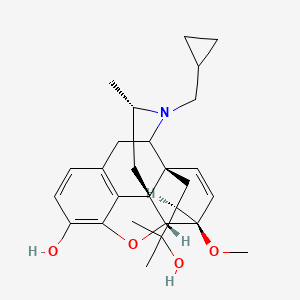
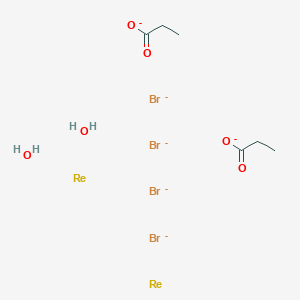
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
